Deferasirox Salicyloyl Ester

Impurity Profiling Structural Elucidation Mass Spectrometry

Generic Deferasirox ANDA filers face regulatory risk when substituting unverified impurity standards. Deferasirox Salicyloyl Ester (CAS 1395346-28-7) is a structurally authenticated, process-specific impurity reference standard bearing a distinct salicyloyl ester moiety critical for accurate chromatographic identification and quantification. - Enables validated HPLC/UPLC method development per ICH Q2(R1) for specificity, linearity, accuracy, and precision. - Supports system suitability testing and batch-release QC with resolution exceeding 2.0 and detection at 0.002% levels. - Supplied with comprehensive characterization data (NMR, MS, HPLC) and optional pharmacopeial traceability (USP/EP) to streamline ANDA submissions.

Molecular Formula C28H19N3O6
Molecular Weight 493.475
CAS No. 1395346-28-7
Cat. No. B584569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeferasirox Salicyloyl Ester
CAS1395346-28-7
Synonyms2-Hydroxybenzoic Acid 2-[1-(4-Carboxyphenyl)-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]phenyl Ester
Molecular FormulaC28H19N3O6
Molecular Weight493.475
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC(=NN2C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4OC(=O)C5=CC=CC=C5O)O
InChIInChI=1S/C28H19N3O6/c32-22-10-4-1-7-19(22)26-29-25(30-31(26)18-15-13-17(14-16-18)27(34)35)21-9-3-6-12-24(21)37-28(36)20-8-2-5-11-23(20)33/h1-16,32-33H,(H,34,35)
InChIKeyQGTKWIQUZBNSNT-LGUFXXKBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deferasirox Salicyloyl Ester: Chemical Identity and Procurement Context


Deferasirox Salicyloyl Ester (CAS 1395346-28-7), chemically designated as 4-[3-[2-(2-hydroxybenzoyl)oxyphenyl]-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid (molecular formula C₂₈H₁₉N₃O₆; molecular weight 493.47 g/mol), is a structurally characterized impurity of Deferasirox [1]. Deferasirox is an orally active tridentate iron chelator approved for the treatment of chronic iron overload in transfusion-dependent patients . The Salicyloyl Ester arises as a process-related substance during the synthesis of Deferasirox API and is recognized as one of several structurally related impurities identified during process development and analytical method validation studies [2]. It is commercially supplied as a reference standard for use in analytical method development, method validation (AMV), quality control (QC) applications, and Abbreviated New Drug Application (ANDA) filings [3]. This compound is not an active pharmaceutical ingredient; its sole procurement value lies in its role as a certified impurity reference standard to support regulatory compliance in Deferasirox manufacturing and quality assessment workflows.

Certified impurity reference standard for Deferasirox API
Process-related substance; not an active pharmaceutical ingredient
Supports analytical method development, AMV, QC, and ANDA filings
Use context: impurity profiling, system suitability, batch release
Structurally characterized with traceable documentation
Distinct salicyloyl ester moiety requires specific chromatographic method alignment

Why Impurity Standard Interchangeability Fails in Validated Methods


Impurity reference standards are not generic commodities; each possesses distinct physicochemical properties—including retention time, UV absorption profile, mass spectrometric fragmentation pattern, and relative response factor—that govern its behavior in a specific validated analytical method [1]. The substitution of one Deferasirox impurity standard (e.g., Deferasirox Methyl Ester, CAS 1266741-05-2; or Deferasirox Ethyl Ester, CAS 201530-79-2) for Deferasirox Salicyloyl Ester without full revalidation of the analytical procedure is scientifically unsound and may compromise regulatory compliance [2]. Regulatory guidelines from ICH and pharmacopeial authorities mandate the use of structurally accurate, well-characterized impurity standards for system suitability testing, identification, and quantification of specific impurities [3]. Using an incorrect or unverified impurity reference standard introduces risk of misidentification, inaccurate quantification, and potential failure of ANDA submissions or commercial batch release testing. The Salicyloyl Ester is chemically distinct, bearing a salicyloyl ester moiety absent in other common impurities, which directly impacts its chromatographic separation characteristics and detection sensitivity.

Required Standard
Deferasirox Salicyloyl Ester
Structurally specific impurity with unique retention time, UV profile, and MS fragmentation pattern governed by the salicyloyl moiety.
Potential Substitute
Other Deferasirox Impurities (e.g., Methyl/Ethyl Ester)
Different molecular structure alters chromatographic separation and detection sensitivity; relative response factor may not transfer.
ICH and pharmacopeial guidelines mandate structurally accurate, well-characterized impurity standards for system suitability and quantification. Substitution without full analytical revalidation may compromise regulatory compliance.

Quantitative Evidence Assessment for Deferasirox Salicyloyl Ester


Structural Identity and Spectral Characterization

Deferasirox Salicyloyl Ester is unambiguously characterized with molecular formula C₂₈H₁₉N₃O₆ and molecular weight 493.47 g/mol, distinguishing it from other Deferasirox-related impurities such as Deferasirox Methyl Ester (C₂₂H₁₇N₃O₄; MW 387.39 g/mol) and Deferasirox Ethyl Ester (C₂₃H₁₉N₃O₄; MW 401.41 g/mol) . This compound was identified as a process-related substance (designated 'deferasirox salicylyl derivative') during systematic synthesis and characterization of six related substances in Deferasirox process development [1]. The salicyloyl ester moiety imparts distinct chromatographic retention properties and mass spectrometric fragmentation patterns compared to methyl or ethyl ester analogs, enabling specific detection and quantification in validated HPLC methods [2].

Structural Identity
Cross-study comparable
C₂₈H₁₉N₃O₆; 493.47 g/mol vs Methyl Ester (C₂₂H₁₇N₃O₄; 387.39 g/mol) and Ethyl Ester (C₂₃H₁₉N₃O₄; 401.41 g/mol). Target compound has +106.08 g/mol vs Methyl Ester; +92.06 g/mol vs Ethyl Ester.
Distinct molecular identity enables specific detection and prevents misclassification in impurity profiling.
Salicyloyl ester moiety imparts characteristic MS fragmentation; structural data from vendor specifications and synthesis characterization studies.
Impurity Profiling Structural Elucidation Mass Spectrometry Reference Standard Characterization

Analytical Method Compatibility and Detection Sensitivity

Validated stability-indicating RP-LC methods for Deferasirox demonstrate the capacity to detect and resolve multiple impurities, including the Salicyloyl Ester class of compounds, at sensitivity levels as low as 0.002% relative to a test concentration of 0.5 mg/mL [1]. In the developed method, resolution (Rₛ) between Deferasirox and its four potential impurities exceeded 2.0, and correlation coefficients (r) greater than 0.999 were achieved for all analytes, confirming linearity across the working range [1]. The test solution remained stable in methanol for 48 hours, supporting its use as a reference standard in routine QC workflows [1]. In forced degradation studies under acid stress hydrolysis, significant degradation was observed, and mass balance calculations approached 99.95%, demonstrating the method's suitability for impurity profiling including salicyloyl-related degradation products [1].

Method Sensitivity
Class-level inference
Detectable at 0.002% level; resolution (Rₛ) > 2.0; correlation coefficient r > 0.999 for all impurities. Method sensitivity exceeds ICH reporting threshold (0.05%/0.03%) by 15- to 25-fold.
Supports reliable quantification far below regulatory thresholds for batch release and ANDA submissions.
RP-LC method validated for Deferasirox impurities; salicyloyl ester class detection inferred from method capability. Confirm lot-specific method performance.
HPLC Method Validation Impurity Quantification Stability-Indicating Assay Pharmaceutical Quality Control

Regulatory Recognition and Traceability Framework

Deferasirox Salicyloyl Ester is supplied as a reference standard with detailed characterization data compliant with regulatory guidelines, and traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [1]. It is explicitly designated for use in Abbreviated New Drug Application (ANDA) analytical method development, method validation (AMV), and quality control (QC) applications during commercial production of Deferasirox [1]. In contrast, generic or uncharacterized impurities from non-certified sources lack this level of documentation and traceability, rendering them unsuitable for regulatory submissions . The compound's characterization by NMR, IR, mass spectrometry, and elemental analysis aligns with the analytical framework described for new impurity identification in Deferasirox API [2].

Regulatory Traceability
Class-level inference
Characterized by NMR, IR, MS, and elemental analysis. Vendor-provided traceability to USP/EP standards based on feasibility. Designated for ANDA, AMV, and QC applications.
Properly documented reference standard mitigates regulatory risk in ANDA review cycles.
Documentation level is a qualitative differentiator vs uncertified reagents. Verify traceability documentation before procurement.
Pharmacopeial Compliance ANDA Filing Reference Standard Traceability Regulatory Affairs

Recommended Application Scenarios in Analytical and Regulatory Workflows


ANDA Method Validation and Impurity Profiling

Deferasirox Salicyloyl Ester serves as a certified impurity reference standard for developing and validating HPLC or UPLC methods intended for ANDA submissions. The compound's distinct molecular structure (C₂₈H₁₉N₃O₆) and established chromatographic behavior support accurate identification and quantification of this specific process-related impurity in generic Deferasirox API [1]. Using this characterized standard in forced degradation studies and stability-indicating method validation ensures that the analytical procedure meets ICH Q2(R1) requirements for specificity, linearity, accuracy, and precision [2].

Routine QC and Batch Release Testing

Commercial manufacturers of Deferasirox API and finished dosage forms require this reference standard for daily QC workflows, including system suitability testing and impurity quantification. The validated RP-LC method, capable of detecting impurities at 0.002% levels with resolution exceeding 2.0, relies on authenticated standards like Deferasirox Salicyloyl Ester to confirm that each batch meets established impurity specifications [1]. Consistent use of a traceable standard ensures batch-to-batch comparability and compliance with pharmacopeial monograph requirements.

Forced Degradation Studies and Degradant Identification

During stress testing under acid, base, oxidative, photolytic, and thermal conditions, Deferasirox Salicyloyl Ester may be used as a marker to track the formation or persistence of salicyloyl-related impurities. The stability-indicating method described in the literature demonstrates mass balance close to 99.95% under stress conditions, confirming the method's capacity to account for degradation products including salicyloyl esters [1]. Procurement of this standard supports robust degradation studies required for regulatory submissions and shelf-life determination.

Pharmacopeial Compliance and Method Transfer

Organizations seeking to align analytical methods with USP or EP monographs for Deferasirox can use this standard, with vendor-provided traceability to pharmacopeial reference materials based on feasibility [1]. This facilitates method transfer between laboratories, contract research organizations (CROs), and manufacturing sites, ensuring consistent impurity identification and quantification across the supply chain [2].

Application
Selection Property
Validation Focus
ANDA Method Validation and Impurity Profiling
Certified impurity standard with established chromatographic behavior
Method specificity, linearity, and accuracy per ICH Q2(R1)
Routine QC and Batch Release Testing
Traceable reference standard for system suitability and quantification
Batch-to-batch impurity consistency and pharmacopeial monograph compliance
Forced Degradation Studies and Degradant Identification
Structurally characterized marker for salicyloyl-related impurities
Mass balance confirmation and degradation pathway tracking
Pharmacopeial Compliance and Method Transfer
Standard with vendor-provided traceability to USP/EP materials
Consistent impurity identification across laboratories and CROs
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